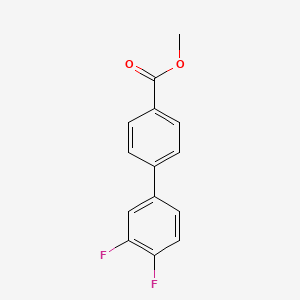










|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][C:7]=1[F:8].[CH3:12][O:13][C:14](=[O:22])[C:15]1[CH:20]=[CH:19][C:18](Br)=[CH:17][CH:16]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:12][O:13][C:14]([C:15]1[CH:20]=[CH:19][C:18]([C:4]2[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=2)=[CH:17][CH:16]=1)=[O:22] |f:2.3.4.5,6.7,9.10.11|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1F)B(O)O
|
|
Name
|
|
|
Quantity
|
0.241 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC=C(C=C1)Br)=O
|
|
Name
|
|
|
Quantity
|
0.733 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.111 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0.019 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring until completion
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Purge the reaction vessel with argon
|
|
Type
|
ADDITION
|
|
Details
|
add anhydrous dimethylformamide (20 mL) to the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
Heat
|
|
Type
|
CUSTOM
|
|
Details
|
the sealed reaction vessel to 120° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cool
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filter through a short plug of celite with additional ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Wash organics with water, dry over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CUSTOM
|
|
Details
|
evaporate
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash column chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=CC=C(C=C1)C1=CC(=C(C=C1)F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |